molecular formula C13H12N2O5S B6574523 2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid CAS No. 1082167-75-6

2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid

Cat. No. B6574523
CAS RN: 1082167-75-6
M. Wt: 308.31 g/mol
InChI Key: MGPSBWCSNOXZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid (DMT) is a synthetic compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. DMT is an important intermediate in the synthesis of a variety of compounds, including drugs, dyes, and other organic molecules. DMT is also used in the preparation of pharmaceuticals and has been studied for its potential medicinal applications.

Mechanism of Action

The exact mechanism of action of 2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes and proteins involved in the metabolism of various compounds. Additionally, 2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid has been shown to affect the activity of certain receptors, such as the serotonin receptor, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid has been studied for its potential biochemical and physiological effects. In animal studies, 2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid has been shown to have antinociceptive effects, meaning that it can reduce the perception of pain. Additionally, 2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid has been shown to have antidepressant effects, as well as anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The use of 2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize, making it a useful reagent for the synthesis of a variety of compounds. Additionally, 2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid is relatively stable, making it suitable for use in long-term experiments. However, it is important to note that 2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid is a highly toxic compound and should be handled with care in the laboratory.

Future Directions

The potential applications of 2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid are far-reaching and there are a number of potential future directions for research. For example, further studies are needed to understand the exact mechanism of action of 2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid and its potential therapeutic effects. Additionally, further research is needed to explore the potential use of 2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid in the synthesis of a variety of compounds, including pharmaceuticals and other organic molecules. Furthermore, further research is needed to explore the potential use of 2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid in the development of novel therapeutic agents for the treatment of a variety of conditions.

Synthesis Methods

The synthesis of 2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid is typically accomplished through a process known as the Mitsunobu reaction. This involves the reaction of an alcohol with a phosphine oxide in the presence of an acid catalyst. The resulting product is an ester, which is then hydrolyzed to yield the desired product. The Mitsunobu reaction is a versatile method for the synthesis of a variety of compounds, including 2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid.

Scientific Research Applications

2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid has been studied for its potential applications in a variety of scientific fields. For example, it has been studied for its potential use as a reagent in the synthesis of a variety of organic compounds. Additionally, 2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid has been studied as a potential therapeutic agent for the treatment of a variety of conditions, including cancer, diabetes, and neurological disorders.

properties

IUPAC Name

2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-19-8-3-7(4-9(5-8)20-2)11(16)15-13-14-10(6-21-13)12(17)18/h3-6H,1-2H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPSBWCSNOXZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid

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